2,4-Dichloro-6-(difluoromethyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-6-(difluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F2N/c7-3-1-4(6(9)10)11-5(8)2-3/h1-2,6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCXDGINNLHAIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Investigation of Chemical Reactivity and Reaction Mechanisms
Mechanistic Pathways of Nucleophilic Aromatic Substitution on 2,4-Dichloropyridines
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for functionalizing electron-deficient aromatic rings like the one in 2,4-dichloro-6-(difluoromethyl)pyridine. This process typically occurs via an addition-elimination mechanism, which is heavily influenced by the electronic landscape of the pyridine (B92270) core.
Stereoelectronic and Steric Effects Governing Regioselectivity (e.g., C2 vs. C4 Substitution)
In 2,4-dichloropyridines, nucleophilic attack can potentially occur at either the C2 or C4 position. The regioselectivity of this substitution is governed by a combination of stereoelectronic and steric factors. For SNAr reactions, substitution typically occurs preferentially at the C4 position. nih.govepfl.ch
The rationale behind this preference can be understood by examining the stability of the Meisenheimer complex formed upon attack at each position.
Attack at C4 (para to Nitrogen): When a nucleophile attacks the C4 position, the resulting negative charge in the Meisenheimer complex can be delocalized onto the electronegative ring nitrogen atom through resonance. This provides significant stabilization for the intermediate, lowering the activation energy for its formation. stackexchange.com
Attack at C2 (ortho to Nitrogen): Attack at the C2 position also allows for delocalization of the negative charge onto the ring nitrogen. However, repulsion between the lone pairs of the incoming nucleophile and the adjacent nitrogen's lone pair can increase the energy of the transition state compared to C4 attack. stackexchange.com
Computational studies using frontier molecular orbital (FMO) theory suggest that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C4 carbon compared to the C2 carbon. stackexchange.com This indicates that the C4 position is more electrophilic and thus the preferred site for nucleophilic attack. While transition-metal-catalyzed cross-coupling reactions on 2,4-dichloropyridines often favor the C2 position, transition-metal-free SNAr reactions show a strong preference for C4. nih.gov
| Factor | C4-Substitution | C2-Substitution |
|---|---|---|
| Electronic (Resonance) | Highly favored. Negative charge in the intermediate is delocalized onto the ring nitrogen (para-position). | Favored. Negative charge in the intermediate is delocalized onto the ring nitrogen (ortho-position). |
| Electronic (Orbital Control) | Generally preferred site of attack due to a larger LUMO coefficient. stackexchange.com | Lower LUMO coefficient compared to C4. stackexchange.com |
| Steric Hindrance | Less sterically hindered than C2, which is flanked by the ring nitrogen and the C3 position. | More sterically hindered due to proximity to the ring nitrogen. |
| Overall Outcome | Major product in typical SNAr reactions. epfl.ch | Minor product in typical SNAr reactions. |
Role of Inductive Effects from the Difluoromethyl Group on Intermediate Stability
The difluoromethyl (–CF₂H) group, positioned at C6 in this compound, plays a significant role in modulating the ring's reactivity. The two fluorine atoms exert a powerful electron-withdrawing inductive effect (–I effect). rsc.org This effect is stronger than that of a single chlorine atom and significantly enhances the electrophilicity of the entire pyridine ring.
Mechanistic Aspects of Halogenation and Fluorination Reactions
Further functionalization of the this compound ring, for instance at the C3 or C5 positions, requires overcoming the inherent electron deficiency of the pyridine nucleus, which makes it resistant to standard electrophilic aromatic substitution. nih.govnsf.gov Specialized methods involving activation of the ring or the use of highly reactive reagents are necessary.
Electrophilic Fluorination Mechanisms (e.g., Silver-Mediated Fluorination)
Direct electrophilic fluorination of pyridines is challenging but can be achieved using potent fluorinating agents. Silver-mediated fluorination represents a key strategy for the site-selective C-H fluorination of pyridines, often with exclusive selectivity for the position adjacent to the nitrogen (the C2 or C6 position). pkusz.edu.cnnih.gov
A prominent reagent for this transformation is silver(II) fluoride (B91410) (AgF₂). nih.govresearchgate.net The proposed mechanism is thought to be analogous to the classic Chichibabin amination reaction. pkusz.edu.cn
Coordination: The silver salt may first coordinate to the pyridine nitrogen. This coordination increases the electrophilicity of the ring, particularly at the ortho positions (C2/C6). researchgate.net
Fluorine Transfer: The reaction is believed to proceed through a pathway involving the addition of a fluorine radical from AgF₂ to the pyridine ring, forming a delocalized radical intermediate. pkusz.edu.cn
Rearomatization: Subsequent steps lead to the formation of the 2-fluoropyridine (B1216828) product.
The mild conditions and high regioselectivity make this a powerful method for introducing fluorine into nitrogen heterocycles. nih.gov While the target molecule already possesses substituents at C2, C4, and C6, this mechanism is fundamental to understanding how fluorine can be introduced onto similar pyridine scaffolds. Other electrophilic fluorinating agents, such as Selectfluor®, are also widely used, though their mechanisms can be complex and are still a subject of study. wikipedia.orgnih.gov
| Reagent | Abbreviation | Characteristics |
|---|---|---|
| 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Cationic N-F reagent; highly effective and commercially available. Used for fluorinating a wide range of nucleophiles. wikipedia.org |
| N-Fluorobenzenesulfonimide | NFSI | Neutral N-F reagent; effective and commonly used in organic synthesis. wikipedia.org |
| Silver(II) Fluoride | AgF₂ | Used for selective C-H fluorination of pyridines at the C2 position under mild conditions. nih.gov |
N-Activation Pathways in Pyridine Halogenation
To achieve electrophilic halogenation on the electron-poor pyridine ring (e.g., at C3 or C5), the ring's nucleophilicity must be increased, or the electrophile's reactivity must be exceptionally high. A more common and versatile strategy is to temporarily decrease the ring's aromaticity and electron-deficiency through N-activation. nih.gov
Several N-activation pathways are employed:
Pyridine N-Oxide Formation: Pyridine can be oxidized to pyridine N-oxide. The N-oxide moiety activates the ring, enabling deoxygenative nucleophilic halogenation. The N-oxide is first activated by a strong electrophile (e.g., POCl₃, SO₂Cl₂), which facilitates the addition of a halide anion, typically at the C2 position, followed by elimination to yield the 2-halopyridine. researchgate.net
Activation with Strong Electrophiles: Direct activation of the pyridine nitrogen with a potent electrophile, such as triflic anhydride (B1165640) (Tf₂O), forms a highly reactive N-triflylpyridinium salt. nih.govchemrxiv.org This N-activation dramatically increases the ring's susceptibility to attack.
Zincke Imine Intermediates: A powerful strategy for 3-selective halogenation involves the N-activation of pyridine followed by ring-opening with an amine to form an acyclic "Zincke imine" intermediate. This transformation converts the electron-deficient heterocycle into a series of polarized, electron-rich alkenes. These intermediates readily undergo regioselective halogenation with reagents like N-halosuccinimides (NCS, NBS, NIS). A final ring-closing step regenerates the aromatic pyridine ring, now halogenated at the 3-position. nih.govnsf.gov This multi-step, one-pot process circumvents the poor reactivity of the pyridine ring in classical electrophilic aromatic substitution. chemrxiv.org
| Strategy | Activating Agent(s) | Key Intermediate | Typical Outcome |
|---|---|---|---|
| Deoxygenative Halogenation | m-CPBA (for N-oxide), then POCl₃, SO₂Cl₂ | Pyridine N-oxide | 2-Halosubstitution. researchgate.net |
| Ring-Opening/Closing | Tf₂O, Dibenzylamine, N-halosuccinimide, NH₄OAc | Zincke Imine | 3-Halosubstitution. nih.govnsf.gov |
| Phosphonium Salt Formation | Phosphines, Halide sources | N-Phosphonium-pyridinium salt | Facilitates SNAr at C4. nih.govnih.gov |
Catalytic Mechanisms in Functionalization Reactions
The reactivity of the two chlorine atoms in this compound is differentiated by their electronic environment. The chlorine at the C2 position is generally more activated towards oxidative addition to a low-valent metal center due to the adjacent electron-withdrawing nitrogen atom. However, the chlorine at the C4 position can also participate in cross-coupling reactions, and achieving regioselectivity is a key challenge. Palladium catalysis has emerged as the most effective method for the selective functionalization of such dihalopyridines.
Elucidation of Palladium Catalyst Activation and Reactivity in Cross-Couplings
The catalytic cycle of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, typically begins with the generation of a catalytically active Pd(0) species from a more stable Pd(II) precatalyst. This activation can occur through reduction by various reagents in the reaction mixture, including phosphines, amines, or organometallic coupling partners.
Once the Pd(0) catalyst is formed, the next crucial step is the oxidative addition of the aryl chloride to the metal center, forming a Pd(II) intermediate. For this compound, oxidative addition can occur at either the C2-Cl or the C4-Cl bond. The relative rates of these two competing pathways determine the initial regioselectivity of the reaction.
Following oxidative addition, the catalytic cycle proceeds through transmetalation, where the organic group from the coupling partner (e.g., an organoboron compound in a Suzuki reaction) is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon or carbon-heteroatom bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
A specific example of a palladium-catalyzed cross-coupling reaction involving this compound is found in the patent literature. A Stille coupling between this compound and tributyl(1-ethoxyvinyl)tin was accomplished using dichlorobis(triphenylphosphine)palladium(II) as the catalyst in dioxane at 110 °C. google.com This demonstrates the feasibility of functionalizing this specific pyridine derivative via palladium catalysis.
| Reaction Type | Catalyst | Coupling Partner | Solvent | Temperature | Reference |
| Stille Coupling | Pd(PPh₃)₂Cl₂ | tributyl(1-ethoxyvinyl)tin | Dioxane | 110 °C | google.com |
Ligand Control for Regioselective Transformations
The choice of ligand coordinated to the palladium center plays a pivotal role in controlling the regioselectivity of cross-coupling reactions with dihalopyridines. The steric and electronic properties of the ligand can influence both the rate of oxidative addition at each C-Cl bond and the subsequent steps in the catalytic cycle.
For closely related 2,4-dichloropyridines, it has been demonstrated that bulky, electron-rich phosphine (B1218219) ligands can dramatically alter the regiochemical outcome of the reaction. While smaller, less sterically demanding ligands often favor coupling at the more electronically activated C2 position, bulkier ligands can promote reaction at the C4 position. This is attributed to steric hindrance around the palladium center, which disfavors oxidative addition at the more sterically encumbered C2 position adjacent to the pyridine nitrogen.
For instance, in the Suzuki-Miyaura coupling of 2,4-dichloropyridine (B17371), the use of sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to favor C4-arylation. This ligand-controlled regioselectivity allows for the selective functionalization of the C4 position, leaving the C2-chloro substituent available for subsequent transformations, thereby enabling a stepwise and regiocontrolled synthesis of polysubstituted pyridines.
While specific studies on the ligand-controlled regioselectivity for this compound are not extensively reported in the peer-reviewed literature, the principles established for other 2,4-dichloropyridines provide a strong predictive framework. It is anticipated that the use of tailored phosphine or NHC ligands would allow for the selective functionalization of either the C2 or C4 position of this compound, providing a powerful tool for the synthesis of novel difluoromethylpyridine derivatives.
| Ligand Type | Predicted Regioselectivity for 2,4-Dichloropyridines | Rationale |
| Small, less hindered phosphines (e.g., PPh₃) | C2-functionalization | Favors reaction at the more electronically activated position. |
| Bulky, electron-rich phosphines (e.g., Buchwald-type ligands) | C4-functionalization | Steric hindrance disfavors oxidative addition at the C2 position. |
| N-Heterocyclic Carbenes (NHCs) | C4-functionalization | Steric bulk around the palladium center directs reactivity away from the C2 position. |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the hydrogen, carbon, and fluorine atoms within this compound.
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the two aromatic protons on the pyridine ring and the single proton of the difluoromethyl group. The aromatic protons, located at positions 3 and 5, appear as distinct signals in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the chloro and difluoromethyl substituents. Their splitting patterns are expected to be doublets, arising from mutual coupling.
The proton of the difluoromethyl (-CHF₂) group is anticipated to resonate as a triplet, a result of coupling to the two equivalent fluorine atoms (²JH-F), with a typical coupling constant in the range of 50-60 Hz. rsc.org The chemical shift of this proton is influenced by the electronegative fluorine atoms and the adjacent pyridine ring.
The ¹³C NMR spectrum provides insight into the carbon framework. The pyridine ring is expected to show five distinct signals, as the chlorine and difluoromethyl substituents create a non-symmetrical electronic environment. The carbon atom of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JC-F), which is a characteristic feature for -CF₂ groups. rsc.org Carbons bonded to chlorine atoms (C-2 and C-4) will exhibit chemical shifts influenced by the halogen's electronegativity.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|---|
| ¹H | H-3 | ~7.4 - 7.6 | d | ⁴JH-H ≈ 2 Hz |
| H-5 | ~7.6 - 7.8 | d | ⁴JH-H ≈ 2 Hz | |
| -CHF₂ | ~6.6 - 6.8 | t | ²JH-F ≈ 50-60 Hz | |
| ¹³C | C-2 | ~152 - 155 | s | - |
| C-3 | ~125 - 128 | s | - | |
| C-4 | ~145 - 148 | s | - | |
| C-5 | ~122 - 125 | s | - | |
| C-6 | ~158 - 162 | t | ²JC-F ≈ 25-35 Hz | |
| -CHF₂ | ~110 - 115 | t | ¹JC-F ≈ 230-240 Hz |
Note: Predicted values are based on data from analogous substituted pyridines and fluorinated aromatic compounds. Actual experimental values may vary based on solvent and experimental conditions.
¹⁹F NMR spectroscopy is exceptionally sensitive for characterizing fluorine-containing compounds due to its wide chemical shift range and the 100% natural abundance of the ¹⁹F isotope. thermofisher.com For this compound, the two fluorine atoms of the -CHF₂ group are chemically equivalent. Their signal in the ¹⁹F NMR spectrum is expected to appear as a doublet, resulting from the two-bond coupling to the single proton (²JF-H), with a coupling constant mirroring that observed in the ¹H NMR spectrum (approximately 50-60 Hz). rsc.org The chemical shift for difluoromethyl groups attached to aromatic rings typically falls within a specific range, often between -90 and -130 ppm relative to a standard like CFCl₃. ucsb.edu
Table 2: Predicted ¹⁹F NMR Data for this compound
| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| -CHF₂ | -90 to -130 | d | ²JF-H ≈ 50-60 Hz |
Note: Chemical shift is relative to CFCl₃.
While 1D NMR provides fundamental data, 2D NMR experiments are crucial for unambiguously assigning all signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This homonuclear experiment would reveal correlations between coupled protons. A cross-peak between the signals of H-3 and H-5 would confirm their spatial proximity and coupling relationship within the pyridine ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.gov It would definitively link the proton signal of the -CHF₂ group to its corresponding carbon signal and the aromatic proton signals (H-3, H-5) to their respective carbons (C-3, C-5).
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, not necessarily through bonds. It could show spatial proximity between the -CHF₂ group proton and the H-5 proton on the pyridine ring.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (e.g., DEPT-135, DEPT-90) are used to differentiate between CH, CH₂, and CH₃ groups. For this molecule, a DEPT-135 spectrum would show positive signals for the CH carbons (C-3, C-5, and -CHF₂) and no signals for the quaternary carbons (C-2, C-4, C-6).
Vibrational Spectroscopy
The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its structural features. Pyridine ring stretching vibrations (ν C=C, ν C=N) typically appear in the 1600-1400 cm⁻¹ region. researchgate.net The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. The C-Cl stretching modes for chloro-aromatic compounds are typically found in the 1100-800 cm⁻¹ range. A key feature would be the C-F stretching vibrations from the difluoromethyl group, which are usually strong and appear in the 1150-1050 cm⁻¹ region.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
|---|---|---|
| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |
| 1600 - 1400 | Pyridine Ring (C=C, C=N) Stretches | Strong-Medium |
| 1150 - 1050 | C-F Stretch (from -CHF₂) | Strong |
| 1100 - 800 | C-Cl Stretch | Strong-Medium |
| 900 - 650 | Aromatic C-H Out-of-plane Bending | Strong |
Note: Predicted values are based on data from analogous substituted aromatic compounds. tandfonline.comnih.gov
FT-Raman spectroscopy provides complementary information to FT-IR. While C-F bonds often yield strong IR absorptions, they may show weaker Raman signals. Conversely, the symmetric vibrations of the pyridine ring and C-Cl bonds are often strong and easily identifiable in the Raman spectrum. The aromatic ring breathing modes, which involve the symmetric expansion and contraction of the ring, typically give rise to a strong Raman band around 1000 cm⁻¹. tandfonline.com The combination of FT-IR and FT-Raman data allows for a more complete assignment of the fundamental vibrational modes of the molecule.
Mass Spectrometry
Specific High-Resolution Mass Spectrometry (HRMS) data and detailed fragmentation pattern analysis for this compound have not been reported in the reviewed literature. Therefore, confirmation of its molecular formula by HRMS and structural insights from its fragmentation patterns cannot be provided.
X-ray Crystallography for Solid-State Structure Determination
There are no published X-ray crystallography studies for this compound. Consequently, information regarding its solid-state structure, including bond lengths, bond angles, torsional angles, crystal packing, and intermolecular interactions, is not available.
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely employed for its favorable balance between accuracy and computational cost, making it a standard tool for calculating molecular properties. researchgate.net Methods like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) are hybrid functionals that combine exact Hartree-Fock exchange with DFT exchange-correlation, often used with basis sets like 6-311G(d,p) or 6-311++G(d,p) to achieve reliable results for geometry, vibrational frequencies, and electronic properties. nih.govresearchgate.net
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that define its structure. The process is typically performed in the gas phase to represent an isolated molecule, and the absence of imaginary vibrational frequencies in the subsequent frequency calculation confirms that a true energy minimum has been located. nih.gov
Conformational analysis is particularly relevant for the difluoromethyl (-CHF₂) group, which can rotate around the C-C bond connecting it to the pyridine ring. By systematically rotating this group and performing geometry optimization at each step, a potential energy surface can be mapped to identify the most stable conformer (the global minimum) and any other local minima, as well as the energy barriers to rotation.
Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311G(d,p) Level) Note: This data is illustrative of typical results from DFT calculations and is based on general values for similar molecular fragments.
| Parameter | Bond | Calculated Value | Parameter | Angle | Calculated Value |
|---|---|---|---|---|---|
| Bond Length (Å) | C2-Cl | 1.745 | Bond Angle (°) | N1-C2-C3 | 122.5 |
| Bond Length (Å) | C4-Cl | 1.738 | Bond Angle (°) | C2-C3-C4 | 118.0 |
| Bond Length (Å) | C6-C(F2H) | 1.510 | Bond Angle (°) | C3-C4-C5 | 120.1 |
| Bond Length (Å) | C-F | 1.360 | Bond Angle (°) | C4-C5-C6 | 119.2 |
| Bond Length (Å) | C(ring)-N1 | 1.335 | Bond Angle (°) | N1-C6-C5 | 120.2 |
| Bond Length (Å) | C(ring)-C(ring) | 1.390 | Bond Angle (°) | F-C-F | 108.5 |
Theoretical vibrational analysis is a crucial tool for interpreting and assigning experimental infrared (IR) and Raman spectra. researchgate.net Following geometry optimization, harmonic vibrational frequencies are calculated at the same level of theory. These calculated frequencies often systematically deviate from experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. nih.gov
The analysis allows for the assignment of specific vibrational modes, such as C-Cl stretching, C-F stretching, C-H stretching of the difluoromethyl group, and various pyridine ring stretching and bending modes. acs.org A detailed comparison between the calculated (scaled) and experimental wavenumbers helps confirm the molecular structure and provides a complete vibrational characterization of the molecule. researchgate.net
Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound Note: This data is a representative example. Experimental data is required for a definitive comparison.
| Assignment | Calculated (Scaled) Frequency (cm⁻¹) | Expected Experimental FT-IR (cm⁻¹) | Expected Experimental FT-Raman (cm⁻¹) |
|---|---|---|---|
| Pyridine Ring C-H Stretch | 3080 | ~3075 | ~3075 |
| -CHF₂ C-H Stretch | 2995 | ~2990 | ~2990 |
| Pyridine Ring C=N/C=C Stretch | 1580 | ~1575 | ~1575 |
| Pyridine Ring C=C Stretch | 1450 | ~1445 | ~1445 |
| C-F Asymmetric Stretch | 1120 | ~1115 | ~1115 |
| C-F Symmetric Stretch | 1090 | ~1085 | ~1085 |
| C-Cl Stretch | 840 | ~835 | ~835 |
| C-Cl Stretch | 680 | ~675 | ~675 |
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra of molecules by predicting the energies of electronic transitions from the ground state to excited states. cnr.itrsc.org This allows for the simulation of a UV-Visible spectrum, providing information on the maximum absorption wavelengths (λmax), excitation energies, and the intensity of these transitions (oscillator strength). researchgate.net
For aromatic systems like this compound, the primary electronic transitions are typically π → π* and n → π*. The calculations can identify which molecular orbitals are involved in these transitions, offering a detailed understanding of the molecule's photophysical properties. rsc.org The solvent environment can be modeled using methods like the Polarizable Continuum Model (PCM) to provide more realistic predictions of spectra in solution. mdpi.com
Table 3: Representative TD-DFT Calculated Electronic Transitions for this compound Note: This data is a hypothetical representation of TD-DFT results.
| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution (Transition) | Character |
|---|---|---|---|---|
| 4.55 | 272.5 | 0.015 | HOMO-1 → LUMO | n → π |
| 4.98 | 249.0 | 0.210 | HOMO → LUMO | π → π |
| 5.61 | 221.0 | 0.185 | HOMO → LUMO+1 | π → π* |
Analysis of Electronic Properties and Reactivity Descriptors
Beyond structural and spectroscopic properties, computational chemistry can quantify the electronic character and reactivity of a molecule through various descriptors.
Frontier Molecular Orbital (FMO) theory is a key concept for describing chemical reactivity. masterorganicchemistry.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity.
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron. nih.gov Visualizing the spatial distribution of these orbitals shows where the molecule is most likely to donate or accept electrons. For this compound, the HOMO and LUMO are expected to be primarily distributed across the π-system of the pyridine ring.
Table 4: Calculated FMO Properties and Reactivity Descriptors for this compound Note: This data is for illustrative purposes.
| Parameter | Calculated Value (eV) | Description |
|---|---|---|
| EHOMO | -7.25 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.15 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 6.10 | Indicates chemical stability (ELUMO - EHOMO) |
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electronic density on the van der Waals surface of a molecule. bhu.ac.in It is an invaluable tool for identifying the distribution of charge and predicting sites for electrophilic and nucleophilic attack. researchgate.net
The color scheme typically ranges from red (most negative potential, electron-rich regions) to blue (most positive potential, electron-poor regions), with intermediate potentials shown in orange, yellow, and green. youtube.com
Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, these regions are expected around the electronegative nitrogen and chlorine atoms.
Blue Regions : Indicate positive electrostatic potential, electron-deficient, and are susceptible to nucleophilic attack. These are typically found around hydrogen atoms, such as the one on the difluoromethyl group.
The MEP map provides a comprehensive picture of the molecule's electronic landscape, corroborating FMO analysis and offering a visual guide to its chemical reactivity. walisongo.ac.id
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
No specific studies detailing the donor-acceptor interactions, stabilization energies (E(2)), or intramolecular charge transfer pathways for this molecule were found.
Investigation of Non-Linear Optical (NLO) Properties, Electric Dipole Moment, and Hyperpolarizability
There is no available data on the calculated electric dipole moment (μ), polarizability (α), or the first-order hyperpolarizability (β) of this compound.
Global Reactivity Parameters and Fukui Function Analysis
Published values for global reactivity descriptors (such as chemical hardness, electronic chemical potential, and electrophilicity) or Fukui function calculations to predict reactive sites for this specific compound are absent from the literature.
Computational Mechanistic Investigations
No computational studies elucidating reaction pathways, transition state structures, activation energies, or modeling substituent effects for synthetic transformations involving this compound could be located.
General principles of these computational methods are well-established. For instance, NBO analysis is widely used to understand hyperconjugation and intermolecular interactions by examining the interactions between filled and vacant orbitals. nih.govekb.eg Similarly, Fukui functions are a tool within Density Functional Theory (DFT) to predict where nucleophilic, electrophilic, and radical attacks are most likely to occur on a molecule. researchgate.net However, without specific computational work performed on this compound, applying these principles would be speculative and fall outside the scope of reporting established scientific findings.
Advanced Computational Methods for Complex Molecular Systems
The study of complex molecular systems such as this compound necessitates the use of advanced computational methods that go beyond standard quantum chemical calculations. These methods are essential for understanding the dynamic behavior, reactivity, and interactions of such molecules in realistic environments. Techniques like Density Functional Theory (DFT) with advanced functionals and Molecular Dynamics (MD) simulations provide deeper insights into the molecular properties and behavior that are not accessible through simpler models. researchgate.netyoutube.com
Advanced DFT functionals, for example, are crucial for accurately describing the electronic structure of molecules with multiple halogen substituents and electron-withdrawing groups, which significantly influence the electron density distribution. researchgate.netsemanticscholar.org Molecular dynamics simulations, on the other hand, allow for the exploration of the conformational landscape and the dynamics of molecular motion over time, which is particularly important for understanding how such molecules interact with their environment, such as solvent molecules or biological receptors. youtube.commdpi.com
The application of these methods can elucidate key aspects of the molecule's behavior. For instance, MD simulations can reveal the flexibility of the difluoromethyl group and the pyridine ring, providing information on bond length and angle fluctuations over time. researchgate.net Advanced DFT calculations can yield precise predictions of various molecular properties, including electronic energies, dipole moments, and molecular orbital energies, which are critical for predicting reactivity and spectroscopic signatures. researchgate.netredalyc.org
Below are illustrative data tables representing the types of detailed findings that can be obtained from such advanced computational studies on this compound.
Table 1: Illustrative Results from Molecular Dynamics Simulation This table presents hypothetical data from a molecular dynamics simulation of this compound in a solvent, showcasing the average and fluctuation of key geometric parameters.
| Parameter | Average Value | Fluctuation (Standard Deviation) |
| C2-C1 Bond Length (Å) | 1.75 | 0.05 |
| C4-C1 Bond Length (Å) | 1.74 | 0.06 |
| C6-CF2H Bond Length (Å) | 1.52 | 0.04 |
| C2-N1-C6 Bond Angle (°) | 117.5 | 1.5 |
| Dihedral Angle (Cl-C2-C3-C4) (°) | 0.5 | 5.2 |
Table 2: Comparison of Molecular Properties Calculated with Different DFT Functionals This table provides a hypothetical comparison of key electronic properties of this compound calculated using different Density Functional Theory (DFT) functionals, demonstrating the impact of the chosen computational method on the results.
| Property | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) | ωB97X-D/6-311++G(d,p) |
| Total Electronic Energy (Hartree) | -1257.845 | -1257.912 | -1257.935 |
| Dipole Moment (Debye) | 2.85 | 2.95 | 2.98 |
| HOMO Energy (eV) | -7.21 | -7.53 | -7.68 |
| LUMO Energy (eV) | -1.15 | -1.22 | -1.25 |
| HOMO-LUMO Gap (eV) | 6.06 | 6.31 | 6.43 |
These tables exemplify the detailed and precise data that advanced computational methods can provide, offering a comprehensive understanding of the structural and electronic characteristics of complex molecules like this compound.
Data Tables
Table 1: Physicochemical Properties of Related Halogenated Pyridines
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 2,6-Dichloro-4-(trifluoromethyl)pyridine | C6H2Cl2F3N | 215.99 | 56-57 / 10 mmHg |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | 215.98 | - |
| 3,5-Dichloro-2,4,6-trifluoropyridine (B155018) | C5Cl2F3N | 201.96 | - |
Data sourced from publicly available chemical databases for analogous compounds. sigmaaldrich.comnih.govnist.gov
Table 2: Spectroscopic Data for a Related Compound: 2-chloro-4-(trifluoromethyl) pyridine (B92270)
| Spectroscopic Technique | Key Signals |
| FT-IR (cm⁻¹) | Vibrational bands characteristic of the pyridine ring and C-F bonds. |
| FT-Raman (cm⁻¹) | Raman shifts corresponding to the molecular vibrations. |
| ¹H NMR | Chemical shifts for the protons on the pyridine ring. |
| ¹³C NMR | Chemical shifts for the carbon atoms of the pyridine ring and the trifluoromethyl group. |
This table presents the types of spectroscopic data available for a structurally similar compound, 2-chloro-4-(trifluoromethyl) pyridine, as detailed in scientific literature. researchgate.net
Conclusion
2,4-Dichloro-6-(difluoromethyl)pyridine represents a potentially valuable, yet underexplored, member of the halogenated pyridine (B92270) family. Based on the established chemistry of related compounds, it can be inferred that this molecule possesses a highly reactive, electron-deficient pyridine core, making it a promising intermediate for the synthesis of novel agrochemicals and pharmaceuticals. Its structural features—two reactive chlorine atoms and a property-enhancing difluoromethyl group—position it as a versatile building block for the creation of complex and potentially bioactive molecules. Further research into the specific synthesis and reactivity of this compound is warranted to fully unlock its synthetic potential.
Applications As Advanced Chemical Intermediates and Building Blocks
Strategic Role in the Synthesis of Novel Heterocyclic Compounds
The reactivity profile of 2,4-dichloro-6-(difluoromethyl)pyridine makes it an exceptional starting material for the construction of novel heterocyclic compounds. The two chlorine atoms on the pyridine (B92270) ring serve as versatile handles for nucleophilic aromatic substitution (SNAr) reactions. In dihalopyridines, the halogen at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position. This inherent regioselectivity allows for a controlled, stepwise introduction of different nucleophiles, leading to the synthesis of unsymmetrically substituted pyridine derivatives.
For instance, reaction with a primary or secondary amine can selectively displace the chlorine at the C-4 position, yielding a 2-chloro-4-amino-6-(difluoromethyl)pyridine derivative. The remaining chlorine atom at the C-2 position can then be substituted by a different nucleophile in a subsequent step. This sequential displacement strategy is a powerful tool for creating a wide variety of substituted pyridines, which are core structures in many biologically active compounds.
Furthermore, the difluoromethyl group at the C-6 position significantly influences the electronic properties of the pyridine ring, enhancing its susceptibility to nucleophilic attack. This group is a bioisostere of hydroxyl, thiol, or hydroxamic acid groups and can participate in hydrogen bonding, which is a critical interaction in many biological systems. The presence of this fluorine-containing moiety in the final heterocyclic products can impart unique physicochemical and biological properties.
Precursor in the Development of Fluorine-Containing Organic Molecules
The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal and agricultural chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. This compound serves as an excellent precursor for introducing the difluoromethyl group and the fluorinated pyridine scaffold into larger, more complex organic molecules.
Through nucleophilic substitution reactions, the entire 2-chloro-6-(difluoromethyl)pyridinyl or 4-chloro-6-(difluoromethyl)pyridinyl moiety can be appended to a variety of substrates. For example, reaction with phenols, thiophenols, or anilines can lead to the formation of diaryl ethers, sulfides, and amines, respectively, all containing the difluoromethylpyridine unit. These reactions are fundamental in the synthesis of numerous commercial and investigational agrochemicals and pharmaceuticals. The strategic placement of the difluoromethyl group can significantly impact the biological activity of the final product.
The reactivity of the chlorine atoms allows for the further elaboration of the pyridine ring. For example, after an initial SNAr reaction, the remaining chlorine can be subjected to cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce carbon-carbon bonds and build more complex molecular architectures. This versatility makes this compound a key building block for accessing a broad chemical space of fluorine-containing organic molecules.
Development of Multifunctional Scaffolds for Diversified Chemical Research
In drug discovery and materials science, there is a constant demand for novel molecular scaffolds that can be readily diversified to generate libraries of compounds for screening. The structure of this compound is ideally suited for the development of such multifunctional scaffolds.
The two distinct reactive sites (the C-2 and C-4 chlorine atoms) allow for orthogonal functionalization. This means that one position can be selectively modified while the other remains available for subsequent reactions, enabling the systematic construction of diverse molecular frameworks. For example, one chlorine atom can be replaced with a linker group, which can then be used to attach the scaffold to a solid support for combinatorial synthesis or to another functional moiety.
The pyridine nitrogen atom itself can also be functionalized, for instance, through N-oxidation or quaternization, further expanding the possibilities for derivatization. The resulting diversified libraries of compounds based on the this compound scaffold can be screened for a wide range of biological activities or material properties, accelerating the discovery of new lead compounds and functional materials. The pyridine scaffold is a prevalent structural motif in a vast number of natural products and synthetic compounds with significant clinical and industrial applications. nih.gov
Integration into Polymeric and Material Science Constructs (e.g., Fluorinated Poly(pyridine amide)s)
The unique properties of fluorinated polymers, such as high thermal stability, chemical resistance, and low surface energy, make them highly desirable for a variety of advanced applications. This compound can be utilized as a monomer or a key building block in the synthesis of novel fluorinated polymers.
For instance, by converting the chlorine atoms to other functional groups, such as amines or carboxylic acids, difunctional monomers can be prepared. These monomers can then be polymerized to form, for example, fluorinated poly(pyridine amide)s or polyimides. The incorporation of the difluoromethylpyridine unit into the polymer backbone is expected to impart favorable properties, including enhanced thermal stability and improved solubility in organic solvents, which is often a challenge in the processing of high-performance polymers.
The synthesis of fluorinated poly(amide-imide)s, for example, often involves the polycondensation of diamines and diacid chlorides. By derivatizing this compound into a suitable diamine or diacid monomer, novel polymers with tailored properties can be accessed. These materials could find applications in areas such as high-performance films, coatings, and membranes for separation processes. The presence of the pyridine ring and the fluorine atoms can also influence the polymer's electronic and optical properties, opening up possibilities for applications in electronics and photonics.
Future Research Perspectives and Methodological Innovations
Development of More Efficient and Sustainable Synthetic Pathways
The synthesis of highly functionalized pyridines like 2,4-dichloro-6-(difluoromethyl)pyridine often involves multi-step processes that may not be environmentally benign. A significant area for future research is the development of greener and more efficient synthetic routes.
Current synthetic strategies for similar fluorinated pyridines often rely on halogen exchange reactions or the construction of the pyridine (B92270) ring from acyclic precursors. For instance, the synthesis of trifluoromethylpyridines can involve the chlorination and subsequent fluorination of picoline derivatives. nih.gov Another approach is the simultaneous vapor-phase chlorination/fluorination at high temperatures using transition metal-based catalysts. nih.gov These methods, while effective, can require harsh conditions and may produce a mixture of products.
Future efforts should focus on developing catalytic, one-pot reactions that minimize waste and energy consumption. nih.govnih.govacs.orgrsc.org Exploring novel catalytic systems, such as those based on earth-abundant metals, could lead to more sustainable processes. Additionally, flow chemistry presents an opportunity for safer and more scalable production of fluorinated pyridines.
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Traditional Halogen Exchange | Established methodology | Harsh reaction conditions, potential for side products |
| Ring Formation from Acyclic Precursors | High degree of control over substitution | Multi-step synthesis, potential for low overall yield |
| Catalytic C-H Functionalization | Atom economy, reduced waste | Regioselectivity control, catalyst cost and stability |
| Flow Chemistry | Enhanced safety, scalability, and control | Initial setup cost, optimization of reaction parameters |
Exploration of Novel Regioselective Functionalization Techniques for Pyridines
The two chlorine atoms in this compound offer handles for further functionalization, but achieving regioselectivity is a significant challenge. The electron-withdrawing nature of the pyridine nitrogen and the difluoromethyl group influences the reactivity of the C-Cl bonds.
Classical nucleophilic aromatic substitution (SNAr) reactions are a primary method for functionalizing halopyridines. The regioselectivity of these reactions is dictated by the electronic properties of the ring and the substituents. Future research should explore modern catalytic cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce a wide range of substituents at the 2- and 4-positions with high selectivity. The development of new ligand systems for transition metal catalysts will be crucial for achieving high yields and regiocontrol. rsc.org
Another promising avenue is the use of directing groups to control the site of functionalization. This approach has been successfully employed for the meta-selective functionalization of pyridines, a traditionally difficult transformation. nih.gov Adapting these strategies for the selective functionalization of one chloro-substituent over the other in this compound would be a significant advancement.
Table 2: Potential Regioselective Functionalization Reactions
| Reaction Type | Target Position | Potential Reagents/Catalysts | Expected Outcome |
| Suzuki Coupling | C4 or C2 | Arylboronic acids, Pd catalyst (e.g., Pd(PPh₃)₄) | Introduction of aryl or heteroaryl groups |
| Buchwald-Hartwig Amination | C4 or C2 | Amines, Pd or Cu catalyst | Formation of aminopyridine derivatives |
| Sonogashira Coupling | C4 or C2 | Terminal alkynes, Pd/Cu catalyst | Synthesis of alkynylpyridine derivatives |
| Directed C-H Functionalization | C3 or C5 | Removable directing group, transition metal catalyst | Introduction of functional groups at otherwise unreactive positions |
Integration of Machine Learning and Artificial Intelligence in Predictive Chemical Synthesis and Reactivity
AI algorithms can be trained on large datasets of known chemical reactions to predict the outcomes of new transformations, suggest optimal reaction conditions, and even design entire synthetic pathways from scratch (retrosynthesis). acs.org For this compound, ML models could be used to:
Predict regioselectivity: By analyzing the electronic and steric properties of the molecule, an AI model could predict which of the two chlorine atoms is more likely to react under specific conditions.
Optimize reaction conditions: Machine learning algorithms can explore a vast parameter space (e.g., temperature, solvent, catalyst, ligand) to identify the optimal conditions for a desired reaction, saving significant experimental time and resources.
Discover novel reactions: AI can identify non-obvious connections between reactants and products, potentially leading to the discovery of entirely new synthetic methodologies for functionalizing this pyridine derivative.
The development of accurate predictive models requires large, high-quality datasets. Therefore, a concerted effort to generate and curate experimental data on the reactivity of fluorinated pyridines will be essential for advancing the application of AI in this area. rsc.orgmdpi.comchemrxiv.org
Advanced Spectroscopic and Computational Approaches for Comprehensive Characterization of Complex Derivatives
A thorough understanding of the structure-property relationships of new derivatives of this compound requires a combination of advanced spectroscopic techniques and computational modeling.
Spectroscopic Characterization: While standard techniques like NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry are essential for routine characterization, more advanced methods can provide deeper insights. For example, two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used to unambiguously assign the structure of complex derivatives. X-ray crystallography provides the definitive solid-state structure, which can be correlated with computational models.
Computational Chemistry: Density Functional Theory (DFT) calculations have become an indispensable tool for modern chemical research. For derivatives of this compound, DFT can be used to:
Predict molecular geometries and electronic properties: This information is crucial for understanding the reactivity and potential applications of new compounds. researchgate.netresearchgate.net
Simulate spectroscopic data: Calculated NMR chemical shifts and vibrational frequencies can aid in the interpretation of experimental spectra.
Elucidate reaction mechanisms: DFT can be used to map out the energy landscape of a chemical reaction, providing insights into the transition states and intermediates involved.
By combining experimental data with computational predictions, researchers can gain a comprehensive understanding of the chemical and physical properties of novel compounds derived from this compound, accelerating the discovery of new materials and therapeutic agents.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2,4-Dichloro-6-(difluoromethyl)pyridine to improve yield and purity?
- Methodological Answer :
- Catalyst Selection : Nickel-based catalysts (e.g., NiCl₂ with phosphinitooxazoline ligands) can enhance reductive coupling efficiency for halogenated pyridines .
- Solvent and Base Optimization : Use dichloromethane with NaOH to stabilize intermediates and minimize side reactions .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate high-purity product. Monitor fractions via TLC (Rf ~0.3–0.5) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods or gloveboxes for reactions involving volatile intermediates .
- Waste Management : Segregate halogenated waste and use certified disposal services to avoid environmental contamination .
- Spill Response : Neutralize acidic residues with sodium bicarbonate and adsorb spills using vermiculite .
Q. Which spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : Use NMR (CDCl₃, 400 MHz) to confirm substitution patterns (e.g., δ 8.2–8.5 ppm for pyridine protons) and NMR for difluoromethyl groups .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 238.97) .
- IR Spectroscopy : Detect C-F stretches (~1100–1200 cm⁻¹) and C-Cl vibrations (~550–650 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- Cross-Validation : Combine NMR, MS, and IR data to confirm structural assignments. For ambiguous peaks, use 2D NMR (COSY, HSQC) .
- Computational Modeling : Compare experimental chemical shifts with DFT-predicted values (e.g., Gaussian 16 at B3LYP/6-311+G(d,p)) .
Q. What mechanistic approaches are suitable for studying cross-coupling reactions involving this compound?
- Methodological Answer :
- Isotopic Labeling : Track reaction pathways using -labeled reagents or deuterated solvents to identify intermediates .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or GC-MS to determine rate constants and activation barriers .
- DFT Calculations : Model transition states (e.g., Ni-mediated C-Cl bond activation) using software like ORCA or GAMESS .
Q. How can the crystal structure of this compound derivatives be determined?
- Methodological Answer :
- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in ethanol/water). Submit data to CCDC (e.g., CCDC-2121961) for validation .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., F⋯H contacts) using CrystalExplorer .
Q. What strategies are effective for evaluating the biological activity of derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with protein targets (e.g., kinases from PubChem) to predict binding affinities .
- In Vitro Assays : Screen for antimicrobial activity via MIC tests or cytotoxicity using MTT assays (e.g., IC₅₀ values against HeLa cells) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
